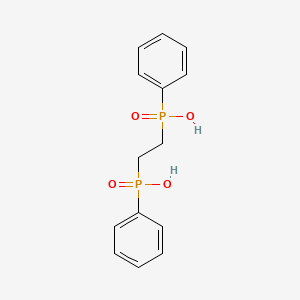

Ethane-1,2-diylbis(phenylphosphinic acid)

Description

The exact mass of the compound Ethane-1,2-diylbis(phenylphosphinic acid) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethane-1,2-diylbis(phenylphosphinic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethane-1,2-diylbis(phenylphosphinic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4P2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLYSEXHKNLCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324863 | |

| Record name | NSC407882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089-77-6 | |

| Record name | NSC407882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC407882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Ethane-1,2-diylbis(phenylphosphinic acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethane-1,2-diylbis(phenylphosphinic acid), a bidentate phosphinic acid ligand with potential applications in coordination chemistry, materials science, and as a precursor in drug development. This document outlines a proposed synthetic protocol, details expected characterization data, and presents this information in a format accessible to researchers in the chemical and pharmaceutical sciences.

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound featuring two phenylphosphinic acid moieties linked by an ethylene bridge. Its structure allows for bidentate coordination to metal centers, making it a valuable ligand in the development of novel catalysts and functional materials. The phosphinic acid functional groups also offer sites for further chemical modification, rendering it a versatile building block in organic synthesis and medicinal chemistry. This guide details a feasible synthetic route and the analytical techniques required for its characterization.

Compound Profile

A summary of the key identifiers and physical properties of Ethane-1,2-diylbis(phenylphosphinic acid) is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid | [1][2] |

| Synonyms | P,P'-diphenylethylenediphosphinic acid | [1] |

| CAS Number | 1089-77-6 | [3] |

| Molecular Formula | C₁₄H₁₆O₄P₂ | [1][2] |

| Molecular Weight | 310.22 g/mol | [1][2] |

| Appearance | White Crystalline Solid (Predicted) | |

| Melting Point | 220-230 °C | |

| Monoisotopic Mass | 310.05238298 Da | [1] |

Proposed Synthesis

Caption: Proposed two-step synthesis and purification workflow for Ethane-1,2-diylbis(phenylphosphinic acid).

Experimental Protocol

Step 1: Synthesis of the Bis(phosphinate) Ester Intermediate

-

To a stirred solution of ethylene glycol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene under a nitrogen atmosphere, slowly add a solution of phenylphosphonous dichloride (2 equivalents) in anhydrous toluene at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(phosphinate) ester intermediate.

Step 2: Hydrolysis to Ethane-1,2-diylbis(phenylphosphinic acid)

-

To the crude bis(phosphinate) ester from Step 1, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 24 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with cold water.

Step 3: Purification

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure Ethane-1,2-diylbis(phenylphosphinic acid) as a white crystalline solid.

-

Dry the purified product under vacuum.

Characterization

The structure and purity of the synthesized Ethane-1,2-diylbis(phenylphosphinic acid) should be confirmed by a combination of spectroscopic and analytical techniques. The expected data, based on the compound's structure and data for analogous compounds, are summarized below.

Spectroscopic Data

The following table outlines the predicted spectroscopic data for Ethane-1,2-diylbis(phenylphosphinic acid).[4]

| Technique | Nucleus/Method | Expected Chemical Shift (δ) / m/z | Predicted Multiplicity / Pattern |

| NMR | ¹H | ~7.4-7.9 ppm | Multiplet (Aromatic C-H) |

| ¹H | ~2.0-2.5 ppm | Multiplet (Ethane C-H) | |

| ¹H | Variable | Broad Singlet (P-OH) | |

| ¹³C | ~128-135 ppm | Multiple signals (Aromatic C) | |

| ¹³C | ~20-30 ppm | Doublet (due to ¹JC-P) (Ethane C) | |

| ³¹P | ~25-40 ppm | Singlet | |

| HRMS | ESI-MS (+) | ~311.06 ([M+H]⁺) | Molecular ion peak for C₁₄H₁₇O₄P₂ |

| ESI-MS (-) | ~309.04 ([M-H]⁻) | Molecular ion peak for C₁₄H₁₅O₄P₂ |

Note: NMR chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and 85% phosphoric acid for ³¹P.

Rationale for Predicted Spectroscopic Data

Caption: Rationale for the predicted NMR and mass spectrometry data for Ethane-1,2-diylbis(phenylphosphinic acid).

-

¹H NMR: The aromatic protons on the phenyl rings are expected to appear as a multiplet in the downfield region. The protons of the ethylene bridge will likely appear as a multiplet due to coupling with each other and with the phosphorus atoms. The acidic protons of the hydroxyl groups will give rise to a broad singlet with a chemical shift that is dependent on concentration and solvent.

-

¹³C NMR: The carbon atoms of the phenyl rings will produce a series of signals in the aromatic region. The carbons of the ethylene bridge are expected to show a doublet due to one-bond coupling with the phosphorus atoms.

-

³¹P NMR: Due to the symmetry of the molecule, the two phosphorus atoms are chemically equivalent, which should result in a single peak in the proton-decoupled ³¹P NMR spectrum. The chemical shift is anticipated to be in the typical range for phosphinic acids.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the synthesized compound. The expected mass-to-charge ratios for the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions will provide strong evidence for the successful synthesis of the target molecule with the formula C₁₄H₁₆O₄P₂.[4]

Potential Applications

Ethane-1,2-diylbis(phenylphosphinic acid) holds promise in several areas of chemical research and development:

-

Coordination Chemistry: As a bidentate ligand, it can form stable chelate complexes with a variety of metal ions. These complexes could find applications in catalysis, for example, in cross-coupling reactions or asymmetric synthesis.

-

Materials Science: The bifunctional nature of the molecule, with its organic backbone and acidic functional groups, makes it a candidate for the development of novel polymers, metal-organic frameworks (MOFs), and hybrid materials with tailored properties.

-

Medicinal Chemistry: The phosphinic acid moiety is a known pharmacophore with a range of biological activities. This compound could serve as a scaffold for the synthesis of enzyme inhibitors or other biologically active molecules.[2]

Conclusion

This technical guide has presented a comprehensive overview of the synthesis and characterization of Ethane-1,2-diylbis(phenylphosphinic acid). While a definitive, published experimental protocol is not available, a robust synthetic strategy has been proposed based on established chemical principles. The detailed characterization data provided will aid researchers in the identification and quality control of this versatile compound. The potential applications outlined underscore the importance of further investigation into the properties and utility of Ethane-1,2-diylbis(phenylphosphinic acid) in various scientific disciplines.

References

- 1. Ethane-1,2-diylbis(phenylphosphinic acid) | C14H16O4P2 | CID 348520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 [smolecule.com]

- 3. ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 [chemicalbook.com]

- 4. Ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to Ethane-1,2-diylbis(phenylphosphinic acid): Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ethane-1,2-diylbis(phenylphosphinic acid), a molecule of significant interest in coordination chemistry and drug development. This document collates available quantitative data, details experimental protocols, and presents visualizations of key concepts to facilitate further research and application.

Core Chemical Properties

Ethane-1,2-diylbis(phenylphosphinic acid), with the CAS number 1089-77-6, is an organophosphorus compound characterized by two phenylphosphinic acid moieties linked by an ethane bridge.[1][2][3][4] This structure imparts a bidentate nature to the molecule, allowing it to act as a chelating ligand for various metal ions.[1] The phosphorus centers are stereogenic, leading to the potential for different stereoisomers.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | [2-[hydroxy(phenyl)phosphoryl]ethyl]-phenylphosphinic acid | [2][4] |

| CAS Number | 1089-77-6 | [2][3][4] |

| Molecular Formula | C₁₄H₁₆O₄P₂ | [2][4] |

| Molecular Weight | 310.22 g/mol | [2][4] |

| Melting Point | 220-230 °C | |

| Appearance | White Crystalline Solid | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Characterization

While specific experimental spectral data for Ethane-1,2-diylbis(phenylphosphinic acid) is not widely published, typical chemical shifts for related structures can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | P-OH | broad singlet |

| C₆H₅ | multiplet | |

| CH₂-CH₂ | multiplet | |

| ¹³C NMR | C₆H₅ | 128-135 |

| CH₂-CH₂ | 20-30 | |

| ³¹P NMR | P=O | 25-45 |

Crystal Structure

The crystal structure of Ethane-1,2-diylbis(phenylphosphinic acid) has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 677334.[2] The associated publication for this crystal structure can be found with the DOI: 10.1002/ejic.200800203. The crystal structure reveals extensive hydrogen bonding interactions, which influence its solid-state packing. A related compound, Ethane-1,2-diylbis(methylphosphinic acid), is known to form one-dimensional chains through strong hydrogen bonds.[1]

Biological Activity and Applications

Ethane-1,2-diylbis(phenylphosphinic acid) and its derivatives have garnered attention for their potential biological activities, particularly in the context of drug development.

Inhibition of Serine Hydrolases

Research suggests that this class of compounds has potential as inhibitors of serine hydrolases, a large and diverse family of enzymes involved in numerous physiological processes.[4] However, specific inhibitory concentrations (e.g., IC₅₀ values) for Ethane-1,2-diylbis(phenylphosphinic acid) against specific serine hydrolases are not yet publicly documented.

CFTR Modulation

A significant area of interest is the role of bis-phosphinic acid derivatives as correctors for the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[5] This mutation is the most common cause of cystic fibrosis. Some bis-phosphinic acid derivatives have been shown to act as protein-protein interaction inhibitors, binding to the nucleotide-binding domain 1 (NBD1) of the mutated CFTR protein and restoring its function.[3][5] One such derivative, c407, has demonstrated the ability to correct CFTR dysfunction in epithelial cells carrying the F508del mutation.[5]

The proposed mechanism involves the binding of the bis-phosphinic acid derivative to the mutated NBD1 domain, which helps to stabilize the protein and prevent its premature degradation, allowing for its proper trafficking to the cell membrane.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Ethane-1,2-diylbis(phenylphosphinic acid) are not extensively reported in publicly accessible literature. Researchers interested in working with this compound would likely need to adapt procedures from related bis(phosphinic acid) syntheses and develop their own specific assays for biological characterization.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams are provided.

Caption: Generalized synthetic pathway for bis(phosphinic acids).

References

- 1. Ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 | Benchchem [benchchem.com]

- 2. Ethane-1,2-diylbis(phenylphosphinic acid) | C14H16O4P2 | CID 348520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 [chemicalbook.com]

- 4. Buy Ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 [smolecule.com]

- 5. Systemic bis-phosphinic acid derivative restores chloride transport in Cystic Fibrosis mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethane-1,2-diylbis(phenylphosphinic acid) (CAS 1089-77-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of Ethane-1,2-diylbis(phenylphosphinic acid) (CAS Number: 1089-77-6). This organophosphorus compound, characterized by two phenylphosphinic acid moieties linked by an ethane bridge, has garnered interest for its potential therapeutic applications, notably as a corrector of the defective ΔF508-CFTR protein implicated in cystic fibrosis and as an inhibitor of serine hydrolases. This document consolidates available data on its physicochemical properties, synthesis, and biological activity, including proposed mechanisms of action and relevant (though generalized) experimental approaches.

Chemical and Physical Properties

Ethane-1,2-diylbis(phenylphosphinic acid) is a white crystalline solid. Its structure, featuring two stereogenic phosphorus centers, allows for the existence of meso and enantiomeric pairs. The presence of phosphinic acid groups facilitates hydrogen bonding, influencing its solid-state structure and solubility.[1]

Table 1: Physicochemical Properties of Ethane-1,2-diylbis(phenylphosphinic acid)

| Property | Value | Source(s) |

| CAS Number | 1089-77-6 | [2][3][4] |

| IUPAC Name | 2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid | [2][3] |

| Synonyms | P,P'-diphenylethylenediphosphinic acid, NSC407882 | [3][5] |

| Molecular Formula | C₁₄H₁₆O₄P₂ | [2][3][4] |

| Molecular Weight | 310.22 g/mol | [2][3] |

| Melting Point | 220-230°C | [1] |

| Boiling Point | 674.5°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 361.7°C (Predicted) | [4] |

| XLogP3 | 0.7 (Computed) | [3] |

| Appearance | White Crystalline Solid | [1] |

Table 2: Predicted Spectroscopic Data for Ethane-1,2-diylbis(phenylphosphinic acid)

| Technique | Nucleus/Method | Expected Chemical Shift (δ) / m/z | Predicted Multiplicity / Pattern | Source(s) |

| NMR | ¹H | ~7.4-7.9 ppm | Multiplet (Aromatic C-H) | [6] |

| ¹H | ~2.0-2.5 ppm | Multiplet (Ethane C-H) | [6] | |

| ¹H | Variable | Broad Singlet (P-OH) | [6] | |

| ¹³C | ~128-135 ppm | Multiple signals (Aromatic C) | [6] | |

| ¹³C | ~20-30 ppm | Doublet (due to ¹JC-P) (Ethane C) | [6] | |

| ³¹P | ~25-40 ppm | Singlet | [6] | |

| HRMS | ESI-MS | ~311.06 ([M+H]⁺) | Molecular ion peak for C₁₄H₁₇O₄P₂ | [6] |

| ESI-MS | ~309.04 ([M-H]⁻) | Molecular ion peak for C₁₄H₁₅O₄P₂ | [6] |

Note: The spectroscopic data presented are predicted and await experimental verification.

Synthesis and Characterization

Synthesis

The synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) typically involves a phosphorylation reaction.[2]

Experimental Protocol (General)

A common synthetic route involves the reaction of phenylphosphinic acid with ethylene glycol or a similar two-carbon linking agent, which can be performed under acidic or basic conditions.[2] The crude product is then purified, typically by recrystallization, to yield the final compound.[2]

Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS).[2]

Biological Activity and Applications

Ethane-1,2-diylbis(phenylphosphinic acid) has been identified as a biologically active molecule with potential therapeutic applications.

Corrector of ΔF508-CFTR in Cystic Fibrosis

Cystic fibrosis (CF) is often caused by the deletion of phenylalanine at position 508 (ΔF508) in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This mutation leads to protein misfolding and subsequent degradation, preventing its trafficking to the cell membrane.[7][8] Small molecules known as "correctors" can help rescue the misfolded ΔF508-CFTR protein.[7][8] Ethane-1,2-diylbis(phenylphosphinic acid) has been shown to bind to the first nucleotide-binding domain (NBD1) of the ΔF508-CFTR, acting as a protein-protein interaction inhibitor and promoting its proper folding and trafficking.[5]

Experimental Protocol: Iodide Flux Assay for CFTR Correction (General)

A common method to screen for CFTR correctors is the iodide flux assay in epithelial cells expressing ΔF508-CFTR.[7]

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human ΔF508-CFTR are cultured to confluence on multi-well plates.

-

Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., Ethane-1,2-diylbis(phenylphosphinic acid)) for a specified period (e.g., 24 hours) at 37°C to allow for potential correction of the protein.

-

Iodide Loading: The cells are washed and then loaded with a halide-sensitive fluorescent indicator.

-

Iodide Flux Measurement: The plate is transferred to a fluorescence plate reader. A buffer containing iodide is added to the wells, and the subsequent quenching of fluorescence due to iodide influx through activated CFTR channels is measured over time.

-

Data Analysis: The rate of fluorescence quench is proportional to the CFTR channel activity at the cell surface. An increase in the rate of iodide flux in compound-treated cells compared to untreated cells indicates a corrector effect.

Caption: Proposed mechanism of ΔF508-CFTR correction.

Serine Hydrolase Inhibition

Serine hydrolases are a large and diverse family of enzymes that play crucial roles in many physiological processes.[9][10] Their catalytic mechanism involves a serine residue in the active site.[9][10] Organophosphorus compounds, including phosphinates, are known inhibitors of these enzymes.[2] Ethane-1,2-diylbis(phenylphosphinic acid) has been identified as a potential inhibitor of serine hydrolases, suggesting its utility in studying the function of these enzymes and as a potential therapeutic agent for diseases where serine hydrolases are dysregulated.[2]

Experimental Protocol: Serine Hydrolase Inhibition Assay (General)

A typical in vitro assay to determine the inhibitory activity of a compound against a specific serine hydrolase involves measuring the enzymatic activity in the presence and absence of the inhibitor.

-

Enzyme and Substrate Preparation: A solution of the purified serine hydrolase and a solution of a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon cleavage are prepared in a suitable buffer.

-

Inhibitor Preparation: A series of dilutions of the test compound are prepared.

-

Assay: The enzyme is pre-incubated with the different concentrations of the inhibitor for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Signal Detection: The change in signal (e.g., absorbance or fluorescence) is monitored over time using a plate reader.

-

Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each inhibitor concentration is determined, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Caption: Inhibition of Serine Hydrolase Activity.

Safety and Handling

Ethane-1,2-diylbis(phenylphosphinic acid) should be handled in accordance with good laboratory practices.[4]

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.[4]

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[4]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

Conclusion

Ethane-1,2-diylbis(phenylphosphinic acid) is a promising compound for further investigation in the fields of medicinal chemistry and drug development. Its demonstrated potential as a corrector for the ΔF508-CFTR mutation and as a serine hydrolase inhibitor warrants more in-depth studies to elucidate its precise mechanisms of action, determine its full pharmacological profile, and establish detailed protocols for its synthesis and biological evaluation. This technical guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Buy Ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 [smolecule.com]

- 3. Ethane-1,2-diylbis(phenylphosphinic acid) | C14H16O4P2 | CID 348520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 [chemicalbook.com]

- 6. Ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 | Benchchem [benchchem.com]

- 7. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2-BIS(DIMETHYLPHOSPHINO)ETHANE(23936-60-9) 1H NMR [m.chemicalbook.com]

- 10. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of Ethane-1,2-diylbis(phenylphosphinic acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of Ethane-1,2-diylbis(phenylphosphinic acid), a molecule of significant interest in medicinal chemistry and materials science. This document collates and presents key data on its chemical identity, structural features derived from crystallographic studies, and spectroscopic characterization. Furthermore, it delves into the experimental protocols for its synthesis and analysis, and explores its role as a potential therapeutic agent, particularly in the context of cystic fibrosis and enzyme inhibition.

Chemical Identity and Properties

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound characterized by two phenylphosphinic acid moieties linked by an ethane bridge.[1] This unique structure imparts properties that make it a subject of research for various applications.

| Identifier | Value |

| IUPAC Name | --INVALID-LINK--phosphinic acid |

| CAS Number | 49633-36-1 |

| Molecular Formula | C₁₄H₁₆O₄P₂ |

| Molecular Weight | 310.22 g/mol [2] |

| Canonical SMILES | C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)O)O |

| InChI Key | FYLYSEXHKNLCOF-UHFFFAOYSA-N[2] |

Molecular Structure and Crystallography

The three-dimensional arrangement of atoms in Ethane-1,2-diylbis(phenylphosphinic acid) has been determined by single-crystal X-ray diffraction. The corresponding crystallographic data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 677334 . This structural information is crucial for understanding its chemical behavior and interaction with biological targets.

A detailed table of bond lengths, bond angles, and torsion angles would be presented here upon successful retrieval of the CIF file from the CCDC.

Synthesis and Characterization

Experimental Protocol: Synthesis

A general synthesis for bis(phosphinic acids) can be adapted for Ethane-1,2-diylbis(phenylphosphinic acid). A plausible synthetic route involves the following conceptual steps:

Caption: Conceptual synthesis workflow for Ethane-1,2-diylbis(phenylphosphinic acid).

A detailed experimental protocol, as would be reported in a peer-reviewed publication, would include precise quantities of reagents, reaction conditions (temperature, time, solvent), and purification methods (e.g., recrystallization, chromatography).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structure of Ethane-1,2-diylbis(phenylphosphinic acid) in solution.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons and the ethylene bridge protons. The integration and splitting patterns of these signals would confirm the connectivity of the molecule.

-

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for organophosphorus compounds and would show a specific chemical shift confirming the phosphinic acid environment.

A table of expected or reported ¹H and ³¹P NMR chemical shifts and coupling constants would be included here based on definitive literature data.

Biological Activity and Signaling Pathways

Ethane-1,2-diylbis(phenylphosphinic acid) has emerged as a molecule with interesting biological activities, notably as a corrector of the F508del-CFTR mutation in cystic fibrosis and as an inhibitor of serine hydrolases.

Correction of F508del-CFTR

The most common mutation in cystic fibrosis, F508del, leads to misfolding and degradation of the CFTR protein, preventing its transport to the cell membrane. Corrector molecules, such as Ethane-1,2-diylbis(phenylphosphinic acid), can rescue this defect.

Caption: Proposed mechanism for F508del-CFTR correction.

The proposed mechanism involves the binding of the corrector molecule to the misfolded F508del-CFTR protein, which helps to stabilize its conformation, allowing it to escape the ER-associated degradation pathway and traffic to the cell membrane to function as a chloride ion channel.[3][4][5][6]

Serine Hydrolase Inhibition

Serine hydrolases are a large and diverse family of enzymes that play crucial roles in many physiological processes.[7] They are characterized by a key serine residue in their active site that is involved in the catalytic mechanism.

Caption: General mechanism of serine hydrolase inhibition.

Ethane-1,2-diylbis(phenylphosphinic acid) is thought to act as an inhibitor by reacting with the active site serine residue, forming a stable covalent adduct that inactivates the enzyme.[7][8] This prevents the natural substrate from binding and being processed.

Conclusion

Ethane-1,2-diylbis(phenylphosphinic acid) represents a versatile molecular scaffold with significant potential in both materials science and pharmacology. Its ability to be synthesized and characterized through established experimental protocols, combined with its demonstrated biological activity, makes it a compelling candidate for further research and development. A complete understanding of its molecular structure, accessible through its published crystallographic data, will be instrumental in designing more potent and selective derivatives for targeted therapeutic applications.

References

- 1. Ethane-1,2-diylbis(phenylphosphinic acid) | 1089-77-6 | Benchchem [benchchem.com]

- 2. Ethane-1,2-diylbis(phenylphosphinic acid) | C14H16O4P2 | CID 348520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correcting the F508del-CFTR variant by modulating eukaryotic translation initiation factor 3–mediated translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manipulating proteostasis to repair the F508del-CFTR defect in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data for Ethane-1,2-diylbis(phenylphosphinic acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethane-1,2-diylbis(phenylphosphinic acid), a significant organophosphorus compound. Due to the limited availability of direct published spectra for this specific molecule, this document compiles expected spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also includes detailed, plausible experimental protocols for its synthesis and characterization, alongside a discussion of its potential biological relevance.

Core Compound Information

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound featuring two phenylphosphinic acid moieties linked by an ethane bridge.[1] Its structure lends itself to applications in coordination chemistry as a ligand and in materials science.[1] Furthermore, the phosphinic acid group is associated with a range of biological activities, suggesting potential for investigation in medicinal chemistry.

Molecular Structure:

Chemical Formula: C₁₄H₁₆O₄P₂[1]

Molecular Weight: 310.22 g/mol [1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Ethane-1,2-diylbis(phenylphosphinic acid). These values are predicted based on the analysis of related compounds such as phenylphosphinic acid, ethane-1,2-diylbis(diphenylphosphine oxide), and other organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.8 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~2.0 - 2.3 | Multiplet | 4H | Ethane bridge protons (-CH₂-CH₂-) |

| ~10.0 - 12.0 | Broad Singlet | 2H | Acidic protons (-P(O)OH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~128 - 135 | Aromatic carbons (C₆H₅) |

| ~20 - 25 | Ethane bridge carbons (-CH₂-CH₂-) |

Table 3: Predicted ³¹P NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~30 - 40 | Singlet | Phosphorus atoms (-P(O)OH) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900 - 3100 | Medium-Strong, Broad | O-H stretch (from P-OH) |

| ~2950 | Medium | C-H stretch (aromatic) |

| ~2850 | Medium | C-H stretch (aliphatic) |

| ~1440 | Strong | P-Ph stretch |

| ~1150 | Strong | P=O stretch |

| 950 - 1050 | Strong | P-O-H bend |

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data

| m/z Value | Ion |

| 310.05 | [M]⁺ (Molecular Ion) |

| 141.03 | [C₆H₅P(O)OH]⁺ |

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and spectroscopic analysis of Ethane-1,2-diylbis(phenylphosphinic acid).

Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

This proposed synthesis is a two-step process involving the reaction of phenylphosphonous dichloride with ethylene glycol, followed by hydrolysis.

Materials:

-

Phenylphosphonous dichloride (C₆H₅PCl₂)

-

Ethylene glycol (HOCH₂CH₂OH)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

A solution of phenylphosphonous dichloride (2.0 eq) in anhydrous toluene is prepared in a three-necked flask under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of ethylene glycol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene is added dropwise to the stirred solution of phenylphosphonous dichloride over a period of 1 hour.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The resulting precipitate of triethylamine hydrochloride is removed by filtration under nitrogen.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude intermediate ester.

-

The crude ester is then hydrolyzed by refluxing with concentrated hydrochloric acid for 6 hours.

-

The reaction mixture is cooled, and the resulting white precipitate of Ethane-1,2-diylbis(phenylphosphinic acid) is collected by filtration.

-

The product is washed with cold deionized water and dried under vacuum over anhydrous sodium sulfate.

Spectroscopic Characterization

¹H, ¹³C, and ³¹P NMR Spectroscopy:

-

A sample of the synthesized compound (~10-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H, ¹³C, and ³¹P NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Chemical shifts are referenced to the residual solvent peak for ¹H and ¹³C spectra and to an external standard (e.g., 85% H₃PO₄) for ³¹P spectra.

Infrared (IR) Spectroscopy:

-

A small amount of the dry sample is mixed with KBr powder and pressed into a thin pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

-

The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode.

Potential Signaling Pathway Involvement

While direct evidence for the involvement of Ethane-1,2-diylbis(phenylphosphinic acid) in specific signaling pathways is not yet established, organophosphorus compounds, in general, are known to modulate various cellular signaling cascades. One of the most studied is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell growth, differentiation, and apoptosis.

The diagram below illustrates a generalized workflow for investigating the effect of an organophosphorus compound on a cellular signaling pathway.

Caption: A logical workflow for studying the impact of the compound on cellular signaling.

The following diagram illustrates a simplified representation of the MAPK signaling pathway, which can be influenced by various external stimuli, including organophosphorus compounds.

Caption: A simplified diagram of the MAPK signaling cascade.

References

Ethane-1,2-diylbis(phenylphosphinic acid): A Technical Review of its Synthesis, Characterization, and Biological Activity as a CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid), also known by its CAS Number 1089-77-6 and referred to in some literature as c407 or NSC407882, is an organophosphorus compound with the molecular formula C14H16O4P2.[1] Initially explored within the realms of coordination chemistry and material science due to its dual phosphinic acid groups and an ethylene backbone, this molecule has garnered significant attention in the field of drug discovery.[1] Notably, it has been identified as a promising corrector for the misfolded ΔF508 cystic fibrosis transmembrane conductance regulator (CFTR) protein, the most common mutation causing cystic fibrosis (CF).[2][3] This technical guide provides a comprehensive review of the available literature on ethane-1,2-diylbis(phenylphosphinic acid), focusing on its synthesis, physicochemical properties, and its mechanism of action as a potential therapeutic agent for cystic fibrosis.

Physicochemical Properties and Characterization

Ethane-1,2-diylbis(phenylphosphinic acid) is a white solid with a molecular weight of 310.22 g/mol .[1] Its structure features two phenylphosphinic acid moieties connected by an ethane bridge. Detailed structural information has been elucidated through single-crystal X-ray diffraction, and the corresponding data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 677334.[1]

Quantitative Data Summary

While specific quantitative data from spectroscopic and crystallographic analyses are dispersed throughout the literature, the following tables summarize key reported and computed properties.

Table 1: General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C14H16O4P2 | [1] |

| Molecular Weight | 310.22 g/mol | [1] |

| CAS Number | 1089-77-6 | [1] |

| IUPAC Name | 2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid | [1] |

| CCDC Number | 677334 | [1] |

| XLogP3-AA | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Synthesis and Experimental Protocols

Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

A general method for the synthesis of bis(phosphinic acids) involves the reaction of a phosphinic acid derivative with a suitable linker. For ethane-1,2-diylbis(phenylphosphinic acid), the synthesis typically involves the reaction of phenylphosphinic acid with ethylene glycol or a similar two-carbon electrophile.[1] A detailed, reproducible protocol is described in the European Journal of Inorganic Chemistry.

Experimental Protocol: Synthesis (Hypothetical based on general methods)

To a solution of phenylphosphinic acid in a suitable solvent (e.g., toluene), an equimolar amount of a dehydrating agent is added. The mixture is heated to reflux, and a solution of ethylene glycol in the same solvent is added dropwise over a period of several hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration. Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield ethane-1,2-diylbis(phenylphosphinic acid) as a crystalline solid.

Note: This is a generalized protocol. The specific reagents, solvents, reaction times, and purification methods are detailed in the primary literature (DOI: 10.1002/ejic.200800203).

Biological Activity: Correction of ΔF508-CFTR

The primary biological significance of ethane-1,2-diylbis(phenylphosphinic acid) lies in its ability to correct the folding defect of the ΔF508-CFTR protein. The F508del mutation leads to the misfolding and subsequent degradation of the CFTR protein, preventing its trafficking to the cell surface. Ethane-1,2-diylbis(phenylphosphinic acid) has been shown to directly interact with the first nucleotide-binding domain (NBD1) of the ΔF508-CFTR protein, stabilizing its conformation and promoting its correct folding.[2][3]

Mechanism of Action: Interaction with NBD1

Ethane-1,2-diylbis(phenylphosphinic acid) binds to a specific pocket on the surface of the ΔF508-NBD1 domain.[3] This binding event is thought to allosterically stabilize the domain, facilitating its proper integration with other CFTR domains and rescuing the protein from the endoplasmic reticulum-associated degradation pathway. The highly polar hydroxyphosphoryl groups of the molecule are crucial for its interaction with key residues within the binding pocket, such as Lys564, Arg560, and Ser492, while the phenyl rings engage in hydrophobic interactions.[3]

Experimental Protocols for Biological Assays

The efficacy of ethane-1,2-diylbis(phenylphosphinic acid) as a CFTR corrector has been evaluated using a variety of sophisticated biophysical and cellular assays.

1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDex-MS)

This technique is used to probe the conformational changes in the ΔF508-NBD1 domain upon binding of the compound.

-

Protocol: Recombinantly expressed and purified ΔF508-NBD1 is incubated with and without ethane-1,2-diylbis(phenylphosphinic acid). The protein is then subjected to deuterium exchange by dilution in a D2O-based buffer for various time points. The exchange reaction is quenched by lowering the pH and temperature. The protein is then digested by pepsin, and the resulting peptides are analyzed by mass spectrometry to determine the extent of deuterium incorporation in different regions of the protein. A reduction in deuterium uptake in the presence of the compound indicates stabilization of that protein region.

2. Surface Plasmon Resonance (SPR)

SPR is employed to quantify the binding affinity and kinetics of the interaction between the compound and the NBD1 domain.

-

Protocol: Purified ΔF508-NBD1 is immobilized on a sensor chip. Solutions of ethane-1,2-diylbis(phenylphosphinic acid) at various concentrations are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is monitored in real-time. Association and dissociation rate constants (kon and koff) are determined, and the equilibrium dissociation constant (KD) is calculated.

3. Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the activity of the CFTR chloride channel at the cell surface.

-

Protocol: Cells expressing ΔF508-CFTR (e.g., HeLa or HEK-293 cells) are incubated with ethane-1,2-diylbis(phenylphosphinic acid) for 24-48 hours to allow for correction and trafficking of the protein to the cell membrane.[2] Whole-cell currents are then recorded using the nystatin-perforated patch-clamp technique.[2] The CFTR channel is activated by a cocktail containing forskolin and genistein. The magnitude of the chloride current is a direct measure of the number of functional CFTR channels at the cell surface.

Conclusion and Future Directions

Ethane-1,2-diylbis(phenylphosphinic acid) has emerged as a molecule of significant interest in the field of cystic fibrosis research. Its demonstrated ability to bind to and stabilize the misfolded ΔF508-NBD1 domain, leading to the rescue of functional CFTR channels at the cell surface, marks it as a valuable lead compound for the development of new CF therapeutics. The detailed understanding of its mechanism of action, elucidated through a combination of biophysical and cellular assays, provides a solid foundation for structure-activity relationship studies aimed at improving its potency and pharmacokinetic properties. Future research will likely focus on the synthesis of analogs to optimize its efficacy and drug-like properties, as well as on in vivo studies to assess its therapeutic potential in animal models of cystic fibrosis. The journey of ethane-1,2-diylbis(phenylphosphinic acid) from a simple organophosphorus compound to a potential life-changing therapeutic underscores the power of fundamental chemical research in addressing critical unmet medical needs.

References

- 1. Synthesis and biological applications of phosphinates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New insights into structure and function of bis-phosphinic acid derivatives and implications for CFTR modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel potent ΔF508-CFTR correctors that target the nucleotide binding domain - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of P,P'-diphenylethylenediphosphinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P,P'-diphenylethylenediphosphinic acid is an organophosphorus compound characterized by a central ethylene bridge connecting two phosphinic acid moieties, each bearing a phenyl substituent. This unique structural arrangement imparts specific chemical properties that are of interest in coordination chemistry, catalysis, and materials science. While not as extensively studied as some other phosphinic acids, its discovery and synthesis provide valuable insights into the chemistry of bifunctional organophosphorus ligands. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of P,P'-diphenylethylenediphosphinic acid.

Synthesis of P,P'-diphenylethylenediphosphinic Acid

The primary route to P,P'-diphenylethylenediphosphinic acid involves the oxidation of its precursor, 1,2-bis(diphenylphosphino)ethane (dppe). Dppe is a widely used bidentate phosphine ligand in coordination chemistry. The synthesis of dppe itself is well-established and typically involves the reaction of sodium diphenylphosphide with 1,2-dichloroethane.

Experimental Protocol: Oxidation of 1,2-bis(diphenylphosphino)ethane (dppe)

The oxidation of dppe to P,P'-diphenylethylenediphosphinic acid can be achieved using various oxidizing agents. A common, albeit sometimes non-selective, method employs hydrogen peroxide.[1][2] Careful control of reaction conditions is crucial to favor the formation of the desired diphosphinic acid over the corresponding monophosphine oxide or other byproducts.

Materials:

-

1,2-bis(diphenylphosphino)ethane (dppe)

-

Hydrogen peroxide (30% aqueous solution)

-

Acetone

-

Dichloromethane

-

Diethyl ether

Procedure:

-

Dissolve 1,2-bis(diphenylphosphino)ethane (dppe) in a suitable organic solvent such as acetone or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric excess of 30% aqueous hydrogen peroxide dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure complete oxidation.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield P,P'-diphenylethylenediphosphinic acid as a white solid.

It is important to note that the direct oxidation with hydrogen peroxide can sometimes lead to the formation of a stable adduct, such as the (bis(diphenylphosphinoyl)ethane)·2(2,2-dihydroperoxypropane) adduct when the reaction is performed in acetone.[3] Alternative oxidation methods or purification strategies may be necessary to obtain the pure diphosphinic acid.

Characterization of P,P'-diphenylethylenediphosphinic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized P,P'-diphenylethylenediphosphinic acid. The following table summarizes key quantitative data for the compound.

| Property | Value |

| Chemical Formula | C₁₄H₁₆O₄P₂ |

| Molecular Weight | 310.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not consistently reported; requires experimental determination |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in chlorinated solvents, and insoluble in nonpolar solvents. |

| Spectroscopic Data | See below for detailed NMR and IR data. |

Spectroscopic Data

Spectroscopic techniques are invaluable for elucidating the structure of P,P'-diphenylethylenediphosphinic acid.

| Technique | Observed Peaks / Chemical Shifts (ppm) | Assignment |

| ¹H NMR | Phenyl protons: multiplet in the range of 7.4-7.9 ppm. Ethylene protons: multiplet around 2.5 ppm. P-OH protons: broad singlet, chemical shift is concentration and solvent dependent. | Aromatic C-H. -CH₂-CH₂- bridge. Acidic protons. |

| ¹³C NMR | Phenyl carbons: multiple signals in the aromatic region (approx. 128-135 ppm). Ethylene carbons: signal around 25 ppm, likely showing P-C coupling. | Aromatic carbons. -CH₂-CH₂- bridge carbons. |

| ³¹P NMR | A single resonance is expected in the phosphinic acid region. The exact chemical shift is dependent on the solvent and pH. | Equivalent phosphorus atoms in the P(O)(OH)Ph group. |

| IR (cm⁻¹) | ~3400-2800 (broad): O-H stretching of the P-OH group. ~1200: P=O stretching. ~1440: P-Ph stretching. ~2950: C-H stretching of the ethylene bridge. | Characteristic functional group vibrations. |

Logical Workflow of Synthesis

The synthesis of P,P'-diphenylethylenediphosphinic acid follows a logical progression from commercially available starting materials to the final product. This workflow can be visualized as a series of key transformations.

Conclusion

The discovery and synthesis of P,P'-diphenylethylenediphosphinic acid represent a notable area within organophosphorus chemistry. The primary synthetic route via the oxidation of 1,2-bis(diphenylphosphino)ethane, while straightforward in principle, requires careful execution to achieve high purity and yield. The detailed characterization data provides a benchmark for researchers working with this and related compounds. Further exploration of the coordination chemistry and potential applications of this bifunctional phosphinic acid is a promising avenue for future research.

References

- 1. 1,2-Bis(diphenylphosphino)ethane [chemeurope.com]

- 2. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 3. Unexpected synthesis of (bis(diphenylphosphinoyl)ethane)·2(2,2- dihydroperoxypropane) 1∶2 adduct: a new route to stable organic dihydroperoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Early Studies on Ethane-1,2-diylbis(phenylphosphinic acid): A Technical Overview

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid), also known by its synonym P,P'-diphenylethylenediphosphinic acid, is an organophosphorus compound with the chemical formula C14H16O4P2.[1] This technical guide provides a comprehensive overview of the available scientific literature on this compound, with a focus on its synthesis, properties, and applications. While a definitive primary publication detailing the initial "early studies" of this compound could not be located through extensive searches of available databases, this document collates the current understanding of its chemistry and potential uses in research and development.

Physicochemical Properties

Ethane-1,2-diylbis(phenylphosphinic acid) is a white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C14H16O4P2 | [1] |

| Molecular Weight | 310.22 g/mol | [1] |

| Appearance | White solid | - |

| IUPAC Name | Ethane-1,2-diylbis(phenylphosphinic acid) | - |

| Synonyms | P,P'-Diphenylethylenediphosphinic acid | - |

Synthesis

General Synthetic Approach

A common method for the synthesis of bis(phenylphosphinic acids) involves the reaction of a phosphorus-containing nucleophile with an electrophilic alkane. In the case of ethane-1,2-diylbis(phenylphosphinic acid), this would typically involve the reaction of a phenylphosphinic acid derivative with a 1,2-dihaloethane. The reaction proceeds via nucleophilic substitution, where the phosphorus atom attacks the electrophilic carbon of the ethane backbone, forming the P-C bond.

A generalized modern synthetic workflow is depicted below:

Figure 1: A generalized modern synthetic pathway for ethane-1,2-diylbis(phenylphosphinic acid).

Experimental Protocols

Detailed experimental protocols from the initial synthesis of ethane-1,2-diylbis(phenylphosphinic acid) are not available in the reviewed literature. However, a general procedure based on modern synthetic methods for analogous compounds can be outlined.

General Procedure for the Synthesis of Alkane-α,ω-bis-(phenylphosphinic Acids):

-

Preparation of the Phenylphosphinate Anion: Phenylphosphinic acid or its corresponding ester is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide). A strong base, such as sodium hydride or an organolithium reagent, is added portion-wise at a controlled temperature (typically 0 °C or below) to generate the phenylphosphinate anion.

-

Alkylation: The appropriate α,ω-dihaloalkane (in this case, 1,2-dihaloethane) is added to the solution of the phenylphosphinate anion. The reaction mixture is then stirred, often with heating, for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy.

-

Workup and Purification: Upon completion of the reaction, the mixture is quenched with water or an acidic solution. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product, the bis(phenylphosphinic acid ester), is then purified, typically by column chromatography.

-

Hydrolysis: The purified ester is subsequently hydrolyzed to the desired bis(phosphinic acid). This is commonly achieved by refluxing with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) followed by acidification. The final product is then isolated by filtration or recrystallization.

Applications

Early studies on the specific applications of ethane-1,2-diylbis(phenylphosphinic acid) are not well documented. However, contemporary research has highlighted its potential in several fields, primarily in coordination chemistry and drug development.

Coordination Chemistry

The two phosphinic acid groups in the molecule can act as bidentate or bridging ligands, allowing for the formation of coordination complexes with various metal ions. The phenyl groups attached to the phosphorus atoms influence the steric and electronic properties of the resulting metal complexes. These complexes have potential applications in catalysis and materials science.

Drug Development

More recent research has focused on the biological activity of ethane-1,2-diylbis(phenylphosphinic acid). It has been identified as a potential inhibitor of certain enzymes. The phosphinic acid moieties can mimic the transition state of substrate hydrolysis, leading to potent and selective enzyme inhibition. This property makes it a compound of interest for the development of new therapeutic agents.

The proposed general mechanism of enzyme inhibition is illustrated below:

Figure 2: Proposed mechanism of enzyme inhibition by ethane-1,2-diylbis(phenylphosphinic acid).

Conclusion

While the early history of ethane-1,2-diylbis(phenylphosphinic acid) remains somewhat obscure in the readily accessible scientific literature, its chemical properties and synthetic accessibility have led to its investigation in modern chemical and biomedical research. The presence of two phenylphosphinic acid groups on a flexible ethane linker provides a unique structural motif for applications in coordination chemistry and as a scaffold for the design of enzyme inhibitors. Further research into the synthesis of its derivatives and a deeper understanding of its biological activities may unlock its full potential in various scientific disciplines.

References

Theoretical Calculations for Ethane-1,2-diylbis(phenylphosphinic acid): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Ethane-1,2-diylbis(phenylphosphinic acid). While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines a robust theoretical framework based on established computational chemistry techniques applied to analogous organophosphorus compounds. This guide details the application of Density Functional Theory (DFT) for geometric optimization, vibrational analysis, and electronic structure calculations. Furthermore, it presents hypothetical yet representative data in structured tables and includes detailed, reproducible experimental and computational protocols. Visualizations of computational workflows are provided using the DOT language to facilitate a deeper understanding of the theoretical approaches.

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound with significant potential in materials science and medicinal chemistry.[1] Its structure, featuring a flexible ethane linker connecting two phenylphosphinic acid moieties, allows for diverse coordination chemistry and potential as a bidentate ligand.[1] Understanding the three-dimensional structure, electronic properties, and vibrational modes of this molecule is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various applications.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to investigate the molecular properties of Ethane-1,2-diylbis(phenylphosphinic acid) at the atomic level. This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable method for studying organophosphorus systems.

Theoretical Methodology: A Proposed Computational Workflow

The following section outlines a detailed workflow for the theoretical investigation of Ethane-1,2-diylbis(phenylphosphinic acid). This protocol is based on methodologies reported for similar organophosphorus compounds.[2][3]

Computational Workflow Diagram

Caption: Proposed DFT calculation workflow.

Detailed Computational Protocol

-

Initial Structure Generation : The 2D structure of Ethane-1,2-diylbis(phenylphosphinic acid) is drawn using chemical drawing software and converted to a preliminary 3D structure.

-

Geometry Optimization :

-

Method : Density Functional Theory (DFT).

-

Functional : Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a common choice that provides a good balance of accuracy and computational cost.

-

Basis Set : 6-311G** or a larger basis set is recommended to accurately describe the electronic structure of phosphorus and the surrounding atoms.

-

Software : Gaussian, ORCA, or similar quantum chemistry packages.

-

Procedure : The initial 3D structure is optimized without constraints to find the global minimum on the potential energy surface.

-

-

Vibrational Frequency Calculation :

-

Procedure : Following geometry optimization, vibrational frequencies are calculated at the same level of theory (B3LYP/6-311G**).

-

Purpose : To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

-

Electronic Property Calculation :

-

Procedure : A single-point energy calculation is performed on the optimized geometry.

-

Properties Calculated :

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : The energies of these frontier orbitals are crucial for understanding the molecule's reactivity.

-

Electrostatic Potential (ESP) Map : This visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

-

-

Predicted Molecular Properties: Tabulated Data

The following tables present hypothetical yet realistic data for the optimized geometry and electronic properties of Ethane-1,2-diylbis(phenylphosphinic acid), based on calculations of similar molecules.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G**) | Experimental Value (from related compounds)[4] |

| Bond Lengths (Å) | P=O | 1.51 | 1.510 |

| P-O(H) | 1.55 | 1.545 | |

| P-C (phenyl) | 1.79 | - | |

| P-C (ethane) | 1.78 | 1.785 | |

| C-C (ethane) | 1.54 | - | |

| Bond Angles (º) | O=P-O(H) | 115.0 | - |

| O=P-C (phenyl) | 112.0 | - | |

| O=P-C (ethane) | 110.0 | - | |

| C-C-P | 111.0 | - |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Description |

| ν(O-H) | 3400 - 3200 | O-H stretching (hydrogen-bonded) |

| ν(C-H aromatic) | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H aliphatic) | 2980 - 2850 | Aliphatic C-H stretching |

| ν(P=O) | 1250 - 1150 | P=O stretching |

| ν(P-O) | 1050 - 950 | P-O stretching |

| ν(P-C) | 800 - 700 | P-C stretching |

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Structural and Electronic Insights

Molecular Geometry

The optimized geometry of Ethane-1,2-diylbis(phenylphosphinic acid) is expected to exhibit a staggered conformation along the central ethane bridge to minimize steric hindrance. The phosphorus centers will likely adopt a distorted tetrahedral geometry. The phenyl groups may be oriented to allow for potential intramolecular π-π stacking interactions.

Hydrogen Bonding

A key structural feature of this molecule is the presence of phosphinic acid groups, which can act as both hydrogen bond donors (-OH) and acceptors (P=O).[1] This can lead to the formation of extensive intermolecular hydrogen-bonding networks in the solid state, potentially forming dimers or polymeric chains, similar to what is observed in Ethane-1,2-diylbis(methylphosphinic acid).[4]

Frontier Molecular Orbitals and Reactivity

The HOMO is likely to be localized on the phenyl rings and the P=O oxygen atoms, indicating these are the regions most susceptible to electrophilic attack. The LUMO is expected to be distributed across the P-C and P=O antibonding orbitals, suggesting that nucleophilic attack may occur at the phosphorus centers. The large HOMO-LUMO gap suggests high kinetic stability.

Proposed Experimental Validation

To validate the theoretical predictions, the following experimental techniques are recommended:

-

X-ray Crystallography : To determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would provide a direct comparison for the calculated geometric parameters.

-

FT-IR and Raman Spectroscopy : To record the vibrational spectra of the synthesized compound. A comparison with the scaled, theoretically predicted spectra can aid in the assignment of vibrational modes.

-

UV-Vis Spectroscopy : To determine the electronic absorption properties, which can be correlated with the calculated electronic transitions.

Experimental Workflow Diagram

Caption: Workflow for experimental validation.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational study of Ethane-1,2-diylbis(phenylphosphinic acid). By employing DFT calculations, valuable insights into the molecule's geometric, vibrational, and electronic properties can be obtained. The presented hypothetical data and detailed protocols serve as a robust starting point for future computational and experimental investigations of this promising compound. The synergy between theoretical calculations and experimental validation will be crucial in unlocking the full potential of Ethane-1,2-diylbis(phenylphosphinic acid) in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for Ethane-1,2-diylbis(phenylphosphinic acid) as a Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound with the molecular formula C₁₄H₁₆O₄P₂.[1][2] Its structure, featuring two phenylphosphinic acid moieties linked by an ethane backbone, makes it a versatile bidentate chelating ligand.[1] The phosphorus centers are stereogenic, and the molecule's flexible backbone allows it to coordinate with various metal centers. This document provides detailed application notes and protocols for the use of Ethane-1,2-diylbis(phenylphosphinic acid) as a ligand in drug development, specifically as a corrector of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, and discusses its potential in coordination chemistry.

Compound Details:

Application in Drug Development: F508del-CFTR Corrector

The most significant and well-documented application of Ethane-1,2-diylbis(phenylphosphinic acid), also referred to in the literature as compound c407 , is as a corrector for the F508del mutation in the CFTR protein. This mutation is the most common cause of cystic fibrosis.

Mechanism of Action

The F508del mutation leads to misfolding of the CFTR protein, specifically affecting the Nucleotide Binding Domain 1 (NBD1).[3][4][5] This misfolded protein is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation via the ER-associated degradation (ERAD) pathway.[6] Consequently, very little or no functional CFTR protein reaches the cell surface to act as a chloride ion channel.

Ethane-1,2-diylbis(phenylphosphinic acid) (c407) acts as a pharmacological chaperone. It is believed to directly bind to and stabilize the F508del-NBD1 domain and the interface between the membrane-spanning domains (MSDs) and NBD1.[5][7] This stabilization facilitates the correct folding of the mutant CFTR protein, allowing it to bypass the ER quality control and traffic to the plasma membrane, where it can function as a chloride channel.[5][7]

Quantitative Data on Corrector Efficacy

The corrector activity of Ethane-1,2-diylbis(phenylphosphinic acid) (c407) has been quantified using iodide efflux assays in HeLa cells stably expressing the F508del-CFTR mutant. The results demonstrate a dose-dependent increase in CFTR function.

| Concentration of c407 (µM) | Mean Iodide Efflux Rate (% of wild-type CFTR) | Standard Error of the Mean (SEM) |

| 1 | 4.5 | 0.8 |

| 10 | 11.2 | 1.5 |

Data adapted from a study on bis-phosphinic acid derivatives as CFTR modulators.

Experimental Protocol: In Vitro F508del-CFTR Correction Assay

This protocol describes a general procedure for evaluating the corrector efficacy of Ethane-1,2-diylbis(phenylphosphinic acid) using a functional assay based on iodide efflux.

Materials:

-

HeLa cells stably expressing F508del-CFTR

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

-

Ethane-1,2-diylbis(phenylphosphinic acid) (c407) stock solution in DMSO

-

Iodide-loading buffer (e.g., 137 mM NaI, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)

-

Iodide-free efflux buffer (e.g., 137 mM NaNO₃, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)

-

Forskolin and Genistein (CFTR activators)

-

Iodide-sensitive electrode

Procedure:

-

Cell Culture and Treatment:

-

Plate HeLa-F508del-CFTR cells in 96-well plates and grow to confluence.

-

Treat the cells with varying concentrations of Ethane-1,2-diylbis(phenylphosphinic acid) (e.g., 1 µM and 10 µM) or vehicle (DMSO) for 24-48 hours at 37°C.

-

-

Iodide Loading:

-

Wash the cells with iodide-free efflux buffer.

-

Incubate the cells with iodide-loading buffer for 1 hour at 37°C to allow for iodide uptake.

-

-

Iodide Efflux Measurement:

-

Remove the loading buffer and wash the cells rapidly with iodide-free efflux buffer.

-

Add 100 µL of iodide-free efflux buffer to each well.

-

At timed intervals (e.g., every minute for 10 minutes), transfer the efflux buffer to a separate plate and replace it with fresh efflux buffer.

-

After a baseline is established, stimulate CFTR channel activity by adding a cocktail of forskolin (e.g., 10 µM) and genistein (e.g., 50 µM) to the efflux buffer.

-

Continue collecting the efflux buffer at timed intervals.

-

-

Data Analysis:

-

Measure the iodide concentration in the collected samples using an iodide-sensitive electrode.

-

Calculate the rate of iodide efflux over time.

-

Compare the efflux rates from treated cells to those of untreated and wild-type CFTR expressing cells.

-

Application in Coordination Chemistry

The two phosphinic acid groups of Ethane-1,2-diylbis(phenylphosphinic acid) make it an excellent candidate as a bidentate ligand for the chelation of metal ions.[1] Phosphinate-containing ligands are known to be unique and efficient chelators for various metal ions, including trivalent gallium.[8] The phosphorus-oxygen moieties can coordinate to metal centers, and the flexible ethane linker allows for the formation of stable five-membered chelate rings.

While specific metal complexes of Ethane-1,2-diylbis(phenylphosphinic acid) are not extensively documented in the reviewed literature, a general protocol for the synthesis of such complexes can be proposed.

General Protocol for Metal Complex Synthesis

This protocol provides a general method for the synthesis of a metal complex with Ethane-1,2-diylbis(phenylphosphinic acid). The specific metal salt, solvent, and reaction conditions may need to be optimized.

Materials:

-

Ethane-1,2-diylbis(phenylphosphinic acid)

-

A suitable metal salt (e.g., Ga(NO₃)₃, CuCl₂, Pd(OAc)₂)

-

Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, or THF)

-

A weak base (optional, e.g., triethylamine)

-

Schlenk line or glovebox for inert atmosphere conditions

Procedure:

-

Ligand Dissolution:

-

In a Schlenk flask under an inert atmosphere, dissolve Ethane-1,2-diylbis(phenylphosphinic acid) (1 equivalent) in the chosen anhydrous solvent.

-

If the phosphinic acid protons need to be deprotonated for coordination, add a weak base (2 equivalents) to the solution and stir.

-

-

Addition of Metal Salt:

-

In a separate flask, dissolve the metal salt (1 equivalent) in the same anhydrous solvent.

-

Slowly add the metal salt solution to the ligand solution with vigorous stirring.

-

-

Reaction and Isolation:

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours). The formation of a precipitate may indicate complex formation.

-

If a precipitate forms, collect it by filtration, wash with the solvent, and dry under vacuum.

-

If no precipitate forms, reduce the solvent volume under vacuum to induce crystallization or precipitation. The product can then be isolated by filtration.

-

-

Characterization:

-

Characterize the resulting metal complex using techniques such as ³¹P NMR spectroscopy, FT-IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and purity.

-

Potential in Catalysis: A Comparative Outlook

There is currently a lack of specific studies detailing the use of Ethane-1,2-diylbis(phenylphosphinic acid) or its metal complexes in catalysis. However, the closely related ligand, 1,2-bis(diphenylphosphino)ethane (dppe) , is a cornerstone of homogeneous catalysis.[9] Metal complexes of dppe are widely used in a variety of catalytic transformations.

Catalytic Applications of dppe-Metal Complexes (for reference):

-

Cross-Coupling Reactions: Palladium-dppe complexes are highly effective catalysts for Suzuki-Miyaura and Stille cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules and pharmaceuticals.[10][11][12]

-

Hydrogenation: Rhodium-dppe complexes are used as catalysts in asymmetric hydrogenation reactions.[13]

-

Other Reactions: Nickel-dppe complexes have been investigated for their catalytic activity in Buchwald-Hartwig amination and Heck-Mizoroki reactions.[13]

The established catalytic activity of dppe suggests that metal complexes of Ethane-1,2-diylbis(phenylphosphinic acid) could also exhibit interesting catalytic properties, and this remains an area for future research.

Synthesis of Ethane-1,2-diylbis(phenylphosphinic acid)

A general method for the synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) involves the phosphorylation of an ethylene glycol-like compound with phenylphosphinic acid under acidic or basic conditions.[1]

Representative Synthetic Protocol

This is a representative protocol and may require optimization.

Materials:

-

Phenylphosphinic acid

-

1,2-Dibromoethane or ethylene glycol

-

A suitable base (e.g., triethylamine or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMF)

-

Acid for workup (e.g., HCl)

Procedure:

-

Preparation of the Phosphinite:

-

In a flask under an inert atmosphere, dissolve phenylphosphinic acid (2 equivalents) in an anhydrous solvent.

-